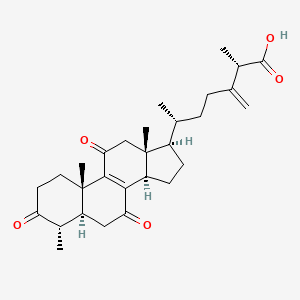
(25S)-Antcin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(25S)-Antcin B is a naturally occurring triterpenoid compound found in the fruiting bodies of the medicinal mushroom Antrodia camphorata. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The unique structure of this compound contributes to its potent bioactivity, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-Antcin B involves several steps, starting from readily available starting materials. The key steps include cyclization, oxidation, and functional group modifications to achieve the desired triterpenoid structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Antrodia camphorata fruiting bodies. Advanced extraction techniques, such as supercritical fluid extraction and high-performance liquid chromatography, are employed to isolate and purify the compound. These methods ensure the efficient production of this compound with high purity and consistency.
化学反応の分析
Types of Reactions
(25S)-Antcin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities.
科学的研究の応用
(25S)-Antcin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammation, cancer, and liver diseases.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用機序
The mechanism of action of (25S)-Antcin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
Similar compounds to (25S)-Antcin B include other triterpenoids such as:
- Antcin A
- Antcin C
- Ganoderic acid
Uniqueness
This compound is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities. Compared to other triterpenoids, this compound exhibits a broader range of therapeutic effects and higher potency in certain applications.
特性
CAS番号 |
163597-25-9 |
|---|---|
分子式 |
C29H40O5 |
分子量 |
468.6 g/mol |
IUPAC名 |
(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17+,18+,19-,20+,21+,28+,29-/m1/s1 |
InChIキー |
DVORYMAGXQGBQK-HPRYJKPLSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C |
正規SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


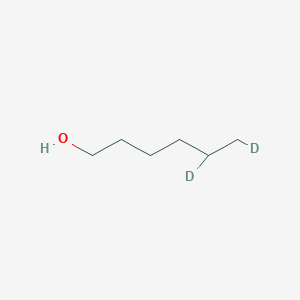
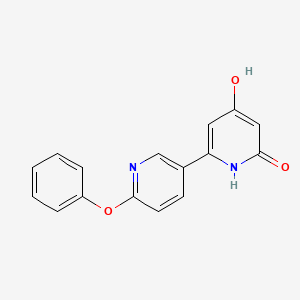
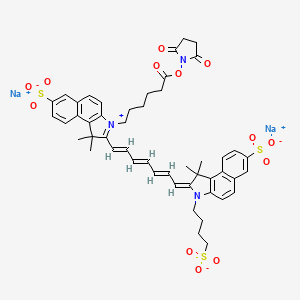
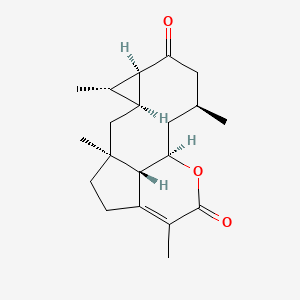
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
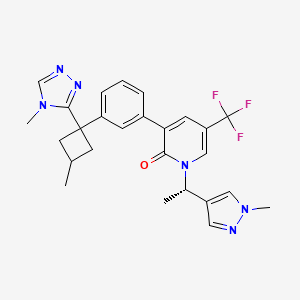
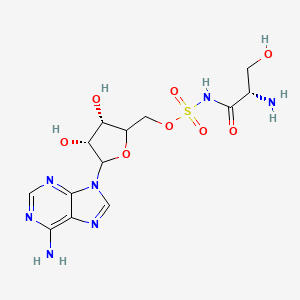


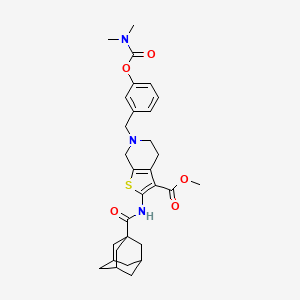

![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
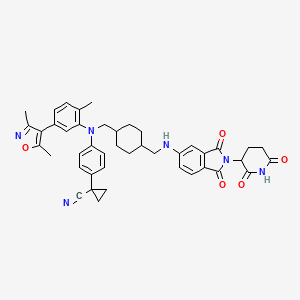
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
